molecular formula C13H10BrNO2 B7854279 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Cat. No.: B7854279
M. Wt: 292.13 g/mol
InChI Key: HEABCVOHLZEKSK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is a high-purity synthetic intermediate offered for research and development applications. This compound features both a bromophenyl group and a nitro group on a toluene core, making it a versatile building block in organic synthesis. Its specific structure suggests potential utility in the development of liquid crystals, organic semiconductors, and other advanced materials, where its halogen and nitro substituents allow for further functionalization via cross-coupling and reduction reactions . Researchers value this compound for its role in constructing more complex molecular architectures, particularly in the synthesis of ligands and pharmaceutical candidates. As a bromo- and nitro-aromatic compound, it requires careful handling. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal protocols. The exact physicochemical properties, such as melting point, boiling point, and solubility, should be confirmed for this specific compound upon receipt.

Properties

IUPAC Name

4-(4-bromophenyl)-1-methyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c1-9-2-3-11(8-13(9)15(16)17)10-4-6-12(14)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEABCVOHLZEKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and functional materials. The primary focus of this document is a robust and well-established two-step synthetic route commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl framework, followed by a regioselective nitration. An alternative, more convergent synthetic strategy is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic approaches to empower the efficient and strategic synthesis of this target molecule.

Introduction

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is a substituted biphenyl derivative of significant interest in medicinal chemistry and materials science. The presence of multiple functional groups—a bromo moiety, a methyl group, and a nitro group—on the biphenyl scaffold provides a versatile platform for further chemical modifications. The bromine atom, in particular, serves as a reactive handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. The nitro group can be readily reduced to an amine, opening avenues for the synthesis of a diverse range of bioactive compounds. This guide delineates the primary synthetic strategies for accessing this valuable compound, with a focus on practical and reproducible methodologies.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and commonly employed synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene involves a two-step sequence:

  • Step 1: Suzuki-Miyaura Cross-Coupling to form the 4-(4-Bromophenyl)-1-methylbenzene precursor.

  • Step 2: Electrophilic Aromatic Nitration to introduce the nitro group at the 2-position of the methylated ring.

This pathway is advantageous due to the commercial availability of the starting materials and the high yields typically achieved in each step.

Step 1: Synthesis of 4-Bromo-4'-methylbiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a powerful tool for the formation of carbon-carbon bonds.[1][2] In this step, 4-bromophenylboronic acid is coupled with 1-bromo-4-methylbenzene to yield 4-bromo-4'-methylbiphenyl.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or formed directly from a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(cyclohexyl)phosphine (PCy₃), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium fluoride (KF). The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Solvent: The reaction is typically carried out in a two-phase system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base. This facilitates the separation of the product from the inorganic byproducts.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (1.0 eq), 1-bromo-4-methylbenzene (1.05 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this mixture, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-4'-methylbiphenyl.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 2: Regioselective Nitration of 4-Bromo-4'-methylbiphenyl

The second step involves the electrophilic aromatic substitution of the biphenyl precursor with a nitrating agent to introduce the nitro group. The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the biphenyl ring.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Directing Effects: The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive effect and hyperconjugation.[5] The bromophenyl group is a deactivating, ortho, para-directing group. The activating nature of the methyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) preferentially to the methylated ring.

  • Regioselectivity: Since the para position on the methylated ring is occupied by the bromophenyl group, the nitration will predominantly occur at the ortho position relative to the methyl group, which is the 2-position.

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common and effective nitrating agent.[6] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Nitration

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-bromo-4'-methylbiphenyl (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the flask in an ice-salt bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of the biphenyl precursor over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or another suitable solvent to yield 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

Visualization of the Overall Synthetic Pathway

Synthesis_Pathway Start1 4-Bromophenylboronic Acid Suzuki Suzuki-Miyaura Coupling Start1->Suzuki Start2 1-Bromo-4-methylbenzene Start2->Suzuki Intermediate 4-Bromo-4'-methylbiphenyl Suzuki->Intermediate Nitration Nitration (HNO3/H2SO4) Intermediate->Nitration Product 4-(4-Bromophenyl)-1-methyl- 2-nitrobenzene Nitration->Product

Caption: Two-step synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

Alternative Synthetic Pathway: Convergent Suzuki-Miyaura Coupling

An alternative, more convergent approach involves the Suzuki-Miyaura coupling of a pre-functionalized nitrated aromatic with a brominated coupling partner. This strategy reduces the number of synthetic steps after the formation of the biphenyl core.

Proposed Reaction Scheme:

In this pathway, 4-bromophenylboronic acid would be coupled with 1-bromo-4-methyl-2-nitrobenzene.

Advantages and Disadvantages:

  • Advantage: This route is more convergent, potentially leading to a more efficient overall synthesis in terms of step count.

  • Disadvantage: The starting material, 1-bromo-4-methyl-2-nitrobenzene, may be less readily available or more expensive than the starting materials for the primary pathway. The electronic and steric properties of the nitro group on the aryl bromide might also influence the efficiency of the Suzuki coupling.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the primary synthetic pathway.

StepReactionKey Reagents & CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1Suzuki-Miyaura Coupling4-Bromophenylboronic acid, 1-Bromo-4-methylbenzene, Pd(PPh₃)₄, Na₂CO₃Toluene/Water80-1004-1280-95
2Nitration4-Bromo-4'-methylbiphenyl, HNO₃, H₂SO₄Glacial Acetic Acid0-101-375-90

Conclusion

The synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is most reliably achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by a regioselective nitration. This pathway offers high yields and utilizes readily available starting materials. An alternative convergent approach is also plausible but may be limited by the availability of the nitrated starting material. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Chemguide. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Doc Brown's Chemistry. (n.d.). Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis.
  • Hansona, V., Winea, T., Bartletta, K., Padillaa, J., & Rizzia, A. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Digital Commons @ SPU.
  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H).
  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • ACS Publications. (2014).
  • Bentham Open. (2008). Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions.
  • Bulletin of the Korean Chemical Society. (n.d.).
  • Chemistry Stack Exchange. (2015).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • PMC. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin.
  • PubMed. (2017).
  • Wikipedia. (n.d.). 4-Nitrobiphenyl.

Sources

An In-depth Technical Guide to 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical identity, synthesis, and characterization of the biphenyl compound, 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. As this molecule is not readily found in commercial catalogs or major chemical databases, this document provides a comprehensive, scientifically grounded framework for its preparation and validation. We present a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. The guide elucidates the mechanistic underpinnings of this synthetic strategy, offering insights into the selection of reagents and reaction conditions. Furthermore, it outlines the necessary analytical workflows for the structural confirmation and purity assessment of the final compound. This document is intended to serve as a practical resource for researchers requiring this molecule as a building block or intermediate in drug discovery and materials science.

Compound Identification and Physicochemical Properties

A thorough search of prominent chemical databases, including PubChem, CAS (via SciFinder), and major commercial supplier catalogs, did not yield a specific entry for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. This suggests that the compound is not a commonly stocked or widely documented chemical. Therefore, researchers requiring this molecule will likely need to undertake its synthesis.

The fundamental physicochemical properties have been calculated based on its molecular structure and are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₀BrNO₂(Calculated)
Molecular Weight 292.13 g/mol (Calculated)
IUPAC Name 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene(Systematic)
CAS Number Not Assigned(Database Search)

Proposed Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is ideally achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[1][2]

The proposed retrosynthetic analysis identifies two commercially available precursors: 1-bromo-4-methyl-2-nitrobenzene and 4-bromophenylboronic acid .

Synthesis Workflow Diagram

Synthesis_Workflow A 1-Bromo-4-methyl-2-nitrobenzene (CAS: 5326-34-1) C Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C B 4-Bromophenylboronic Acid (CAS: 5467-74-3) B->C D Reaction Work-up (Phase Separation, Extraction) C->D Crude Product E Purification (Column Chromatography) D->E F 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene (Final Product) E->F Purified Product

Caption: Proposed workflow for the synthesis of the target compound.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of 1-bromo-4-methyl-2-nitrobenzene. This forms a Pd(II) intermediate.

  • Transmetalation: The 4-bromophenylboronic acid, activated by a base (e.g., sodium carbonate) to form a more nucleophilic boronate species, transfers its aryl group to the palladium center. This step displaces the bromide ion and forms a new diorganopalladium(II) complex. The base is critical as it facilitates the formation of the boronate, enhancing its nucleophilicity and promoting the transmetalation step.[4]

  • Reductive Elimination: This is the final, product-forming step. The two aryl groups on the palladium center couple, forming the C-C bond of the biphenyl product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product ArylBr Ar-Br ArylBoronic Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.

Materials:

  • 1-Bromo-4-methyl-2-nitrobenzene (CAS: 5326-34-1)

  • 4-Bromophenylboronic acid (CAS: 5467-74-3)[5][6][7][8]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-methyl-2-nitrobenzene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene and Water (e.g., 20 mL Toluene, 5 mL H₂O). The biphasic system is common for Suzuki couplings and the water is essential for dissolving the inorganic base.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

Structural Validation and Characterization

Given the absence of reference data, comprehensive analytical characterization is mandatory to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The methyl group should appear as a singlet in the upfield region (around 2.5 ppm). The integration of these signals should correspond to the number of protons in the molecule. 2D NMR techniques like COSY and NOESY can be invaluable for unambiguously assigning the protons on the sterically hindered biphenyl system.[9][10][11]

    • ¹³C NMR: The carbon NMR will show distinct signals for each of the 13 carbon atoms in the molecule. The carbon bearing the nitro group will be significantly downfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The isotopic pattern of the mass spectrum will be characteristic due to the presence of a bromine atom (approximately a 1:1 ratio for the M and M+2 peaks).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic strong absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

Potential Applications and Scientific Context

Nitro-substituted biphenyls are important intermediates in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. The bromine atom provides another handle for subsequent cross-coupling reactions or other transformations. This makes 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene a potentially versatile building block for the synthesis of:

  • Pharmaceuticals: Biaryl scaffolds are prevalent in many drug molecules.[12] The functional groups on this compound could be elaborated to create novel drug candidates.

  • Agrochemicals: Many pesticides and herbicides are based on substituted aromatic structures.

  • Materials Science: Substituted biphenyls can be used as precursors for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

Conclusion

While 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is not a commercially available compound, this guide provides a robust and scientifically sound pathway for its synthesis and characterization. The detailed Suzuki-Miyaura coupling protocol, grounded in established mechanistic principles, offers a reliable method for its preparation. The outlined analytical procedures are essential for validating the structure of this novel compound, enabling its use in further research and development in the fields of medicine, agriculture, and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). [Link]

  • Otto Chemie Pvt. Ltd. 4-Bromophenylboronic acid, 97%. [Link]

  • Taylor & Francis Online. The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (2006). [Link]

  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and toxicological insights for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally similar compounds and toxicological reviews of nitroaromatic and brominated aromatic compounds, providing a robust framework for risk assessment and experimental design in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Section 1: Chemical Identification and Physical Properties

PropertyValueSource
Chemical Name 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene-
Synonyms 4'-Bromo-2-methyl-5-nitrobiphenyl-
CAS Number Not available-
Molecular Formula C₁₃H₁₀BrNO₂-
Molecular Weight 292.13 g/mol -
Appearance Expected to be a solid[1][2]
Melting Point Not available. Similar compounds like 2-bromonitrobenzene have a melting point of 40-42°C.[1]
Boiling Point Not available. Similar compounds like 2-bromonitrobenzene have a boiling point of 261°C.[1]
Solubility Expected to be insoluble in water.[3]
log Pow Not available. The partition coefficient for 2-bromonitrobenzene is 2.52, suggesting a potential for bioaccumulation.[1]

Section 2: Hazard Identification and GHS Classification

While specific GHS classifications for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene are not available, a hazard assessment based on the known toxicities of nitroaromatic and brominated aromatic compounds suggests the following classifications.[4][5] An SDS for the closely related compound 4-Bromo-1-methyl-2-nitrobenzene indicates it causes skin and eye irritation, and may cause respiratory irritation.[6]

Pictograms:





Signal Word: Warning [6]

Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • H351: Suspected of causing cancer.[3][7]

  • H360: May damage fertility or the unborn child.[8][9]

  • H372: Causes damage to organs (blood, spleen, liver) through prolonged or repeated exposure.[9][10]

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P201: Obtain special instructions before use.[11]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11]

  • P273: Avoid release to the environment.[10]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P308+P313: IF exposed or concerned: Get medical advice/attention.[11]

Section 3: Toxicological Profile and Mechanistic Insights

The toxicity of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is predicted based on its structural motifs: a nitroaromatic system and a brominated aromatic ring.

Nitroaromatic Compounds: A Unifying Mechanism of Toxicity

Nitroaromatic compounds are known for their broad range of toxic effects, including carcinogenicity and mutagenicity.[4][7] The primary mechanism of their toxicity involves the enzymatic reduction of the nitro group within the cell.[12]

G cluster_0 Cellular Environment Nitroaromatic Compound Nitroaromatic Compound Nitro Anion Radical Nitro Anion Radical Nitroaromatic Compound->Nitro Anion Radical Single-electron transfer Nitroso Compound Nitroso Compound Nitro Anion Radical->Nitroso Compound Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Nitro Anion Radical->Reactive Oxygen Species (ROS) Reaction with O₂ Hydroxylamine Hydroxylamine Nitroso Compound->Hydroxylamine Cellular Damage Cellular Damage Hydroxylamine->Cellular Damage Reactive Oxygen Species (ROS)->Cellular Damage

Caption: Bioactivation pathway of nitroaromatic compounds leading to cellular damage.

This bioreduction process leads to the formation of highly reactive intermediates, such as nitro anion radicals, nitroso compounds, and hydroxylamines.[12] These intermediates can directly damage cellular macromolecules, including DNA, leading to mutations and potentially cancer.[7] Furthermore, the nitro anion radical can react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS), inducing oxidative stress.[4][13]

Brominated Aromatic Compounds: Persistent and Bioaccumulative Threats

Brominated aromatic compounds, particularly those used as flame retardants, are known for their persistence in the environment and their tendency to bioaccumulate.[14][15] While the acute toxicity of many brominated flame retardants is low, chronic exposure can lead to adverse health effects, including porphyria.[14] Some brominated benzenes are known to be hepatotoxic.[14] Of significant concern is the potential for these compounds to be transformed into highly toxic polybrominated dibenzodioxins or dibenzofurans under high temperatures, such as in a fire.[14]

Section 4: Experimental Protocols for Safe Handling

Given the predicted hazards, stringent safety protocols are essential when working with 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

Personal Protective Equipment (PPE) Workflow

G start Start: Prepare for Handling Don Certified Nitrile Gloves Don Certified Nitrile Gloves start->Don Certified Nitrile Gloves end End: Safe Handling Complete Wear Chemical Splash Goggles Wear Chemical Splash Goggles Don Certified Nitrile Gloves->Wear Chemical Splash Goggles Wear a Lab Coat Wear a Lab Coat Wear Chemical Splash Goggles->Wear a Lab Coat Work in a Certified Chemical Fume Hood Work in a Certified Chemical Fume Hood Wear a Lab Coat->Work in a Certified Chemical Fume Hood Follow Standard Operating Procedures Follow Standard Operating Procedures Work in a Certified Chemical Fume Hood->Follow Standard Operating Procedures Dispose of Waste Properly Dispose of Waste Properly Follow Standard Operating Procedures->Dispose of Waste Properly Dispose of Waste Properly->end

Caption: Mandatory Personal Protective Equipment (PPE) workflow for handling the compound.

Step-by-Step Handling Protocol:

  • Engineering Controls: All manipulations of solid 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment:

    • Gloves: Wear nitrile gloves at all times. Change gloves immediately if contamination occurs.

    • Eye Protection: Chemical splash goggles are mandatory.[6]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Weighing and Solution Preparation:

    • When weighing the solid, use a balance inside the fume hood or a powder-containment enclosure.

    • Add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup:

    • Ensure all glassware is properly clamped and secured.

    • If heating is required, use a heating mantle with a temperature controller and conduct the reaction behind a blast shield.

  • Waste Disposal:

    • All solid and liquid waste containing 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene must be disposed of as hazardous chemical waste in appropriately labeled containers.[6]

    • Do not dispose of this chemical down the drain.[1]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[16]

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Section 6: Accidental Release Measures

  • Evacuate the Area: Immediately clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Section 7: Storage and Stability

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

  • Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Section 8: Ecological Information

Based on the properties of related compounds, 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is expected to be harmful to aquatic life with long-lasting effects.[11] Its low water solubility and moderate partition coefficient suggest it may persist in the environment and bioaccumulate in aquatic organisms.[1][3] Therefore, it is crucial to prevent its release into the environment.[10]

References

Sources

Methodological & Application

Protocol for nitro group reduction of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chemoselective Reduction of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed guide for the chemoselective reduction of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene to 4-(4-Bromophenyl)-1-methyl-2-aminobenzene. Given the presence of a halogen substituent susceptible to hydrodehalogenation, this guide emphasizes methodologies that preserve the carbon-bromine bond. We present two robust, field-proven protocols utilizing iron in an acidic medium and stannous chloride dihydrate, respectively. The causality behind procedural steps, safety considerations, and data interpretation are discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.

Introduction and Strategic Considerations

The conversion of a nitro group into an amine transforms an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, fundamentally altering the electronic properties of the aromatic ring and opening up new avenues for synthetic elaboration.[1] The target molecule, 4-(4-Bromophenyl)-1-methyl-2-aminobenzene, is a valuable synthetic intermediate. However, the presence of a bromophenyl moiety introduces a significant challenge: the risk of reductive cleavage of the C-Br bond, a common side reaction in catalytic hydrogenation, particularly with palladium-based catalysts.[2]

Therefore, the primary strategic consideration is chemoselectivity —the selective reduction of the nitro group while leaving the aryl bromide intact.[3] This necessitates the selection of reducing agents and conditions that are mild enough to avoid dehalogenation. Classical methods involving dissolving metals in acidic media, such as iron with hydrochloric or acetic acid (the Béchamp reduction) or tin(II) chloride, are exceptionally well-suited for this purpose as they generally do not affect aryl halides.[1][3][4]

Decision Workflow for Method Selection

The choice of a reduction protocol is dictated by the substrate's functional group tolerance. The following diagram illustrates a logical approach to selecting an appropriate method for the target transformation.

G Start Start: 4-(4-Bromophenyl)- 1-methyl-2-nitrobenzene IdentifyFG Identify Sensitive Functional Groups Start->IdentifyFG ArylHalide Aryl Bromide Present? IdentifyFG->ArylHalide PdC_H2 Avoid H2, Pd/C ArylHalide->PdC_H2  Yes ConsiderAlternatives Consider Chemoselective Methods PdC_H2->ConsiderAlternatives Fe_HCl Fe / H+ (e.g., HCl, AcOH) ConsiderAlternatives->Fe_HCl SnCl2 SnCl2·2H2O ConsiderAlternatives->SnCl2 RaneyNi H2, Raney Nickel ConsiderAlternatives->RaneyNi FinalChoice Select Protocol Based on Lab Resources & Scale Fe_HCl->FinalChoice SnCl2->FinalChoice RaneyNi->FinalChoice G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Reactants (Nitroarene, Reducing Agent, Solvent) B 2. Initiate & Monitor (Heat, Stir, TLC Analysis) A->B C 3. Quench & Neutralize (Add Base/Water) B->C D 4. Extraction (Separate Aqueous & Organic Layers) C->D E 5. Dry & Concentrate (Anhydrous Na2SO4, Rotovap) D->E F 6. Column Chromatography or Recrystallization E->F G 7. Characterization (NMR, MS, etc.) F->G

Sources

Application Note: Strategic Utilization of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene in Liquid Crystal Synthesis

[1]

Executive Summary

This application note details the strategic utilization of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene (referred to herein as BNMB ) as a pivotal intermediate in the synthesis of advanced calamitic liquid crystals (LCs).[1]

BNMB represents a "privileged scaffold" in materials science due to its dual functionality:

  • The Bromine Handle (Para-position): Enables regioselective chain extension via palladium-catalyzed cross-coupling (Suzuki-Miyaura), essential for constructing terphenyl or quarterphenyl mesogenic cores.[2]

  • The Lateral Nitro/Methyl Motif: Provides steric bulk and dipolar moments perpendicular to the molecular long axis. This "lateral substitution" is a critical design strategy to suppress highly ordered smectic phases, thereby widening the operational Nematic temperature range required for display applications.

While primarily focused on LC materials, the biphenyl synthesis protocols described herein share significant overlap with pharmaceutical intermediate production (e.g., Angiotensin II receptor antagonists), offering cross-disciplinary utility.[2]

Material Profile & Properties[2][3][4][5][6]

Compound: 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene IUPAC Equivalent: 4'-Bromo-4-methyl-3-nitrobiphenyl Role: Core Intermediate / Mesogenic Building Block[1]

PropertyValue / CharacteristicRelevance to LC Design
Molecular Weight ~292.13 g/mol Moderate core mass allows for viscosity tuning.[1]
Physical State Pale yellow crystalline solidEasy handling for solid-state storage.[1]
Electronic Nature Electron-withdrawing (-NO2)Generates negative dielectric anisotropy (

) if positioned laterally.[1]
Solubility Soluble in DCM, Toluene, THFCompatible with standard organic synthesis workflows.[2]
Reactive Sites Aryl Bromide (C-Br), Nitro (C-NO2)Orthogonal reactivity: Br for coupling, NO2 for functionalization.[1][2]

Strategic Synthesis Architecture

The utilization of BNMB typically follows a divergent pathway. The bromine atom is first utilized to extend the rigid core (Step A), followed by the modification of the nitro group (Step B) to tune physical properties or introduce new linkage groups (like imines or isothiocyanates).

Diagram 1: Synthetic Workflow & Decision Logic

LC_Synthesis_Workflowcluster_legendWorkflow LegendStartStart: BNMB(4-(4-Bromophenyl)-1-methyl-2-nitrobenzene)Step1Step 1: Suzuki-Miyaura Coupling(Core Extension)Start->Step1 + Aryl Boronic AcidPd(PPh3)4, Na2CO3IntermediateIntermediate:Terphenyl/Biphenyl CoreStep1->IntermediatePathAPath A: Nitro Retention(Negative Dielectric LCs)Intermediate->PathA Direct PurificationPathBPath B: Nitro Reduction(Amine Functionalization)Intermediate->PathB Fe/HCl or H2/Pd-CFinal_DielecTarget 2: Lateral Nitro LC(Broad Nematic Range)PathA->Final_Dielec RecrystallizationFinal_NCSTarget 1: Isothiocyanate LC(High Birefringence)PathB->Final_NCS 1. CS2, Base2. Desulfurization (TCT)keyBlue: Precursor | Yellow: Intermediate | Green/Red: Divergent Paths

Caption: Divergent synthetic pathways starting from BNMB. Path A leverages the nitro group for dielectric properties; Path B reduces it for chemical linking.

Detailed Experimental Protocols

Protocol A: Core Extension via Suzuki-Miyaura Coupling

Objective: To couple BNMB with 4-fluorophenylboronic acid, creating a fluorinated terphenyl core common in active-matrix displays.[1]

Expert Insight: The presence of the ortho-nitro group on the BNMB ring can sterically hinder the catalyst if the coupling partner is also bulky. We recommend using a high-activity catalyst system or elevated temperatures to ensure completion.[1]

Reagents:

  • BNMB (1.0 equiv)[2]

  • 4-Fluorophenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2 (for sterically demanding cases)[2]

  • Base: 2M Na2CO3 (aqueous)[2]

  • Solvent: Toluene : Ethanol (4:1 ratio)[2]

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add BNMB and the boronic acid to the flask. Dissolve in the Toluene/Ethanol mixture. Degas the solvent stream by bubbling nitrogen for 15 minutes (Critical to prevent homocoupling).

  • Activation: Add the Pd catalyst and the aqueous base.

  • Reflux: Heat to vigorous reflux (approx. 90-100°C) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Toluene.[3] Wash combined organics with brine, dry over MgSO4, and concentrate.[2]

  • Purification: Recrystallize from Ethanol or perform silica gel chromatography to isolate the 4''-fluoro-4-methyl-3-nitro-p-terphenyl .[1]

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the lateral nitro group to an amine (-NH2) without dehalogenating the ring (if bromine was preserved) or hydrogenating the aromatic core.

Expert Insight: While catalytic hydrogenation (H2/Pd-C) is standard, it risks dehalogenation if the molecule still contains halides.[2] The Bechamp Reduction (Fe/HCl) or Tin(II) Chloride (SnCl2) methods are superior for their chemoselectivity in LC synthesis.

Reagents:

  • Nitro-substituted Intermediate (from Protocol A)[1][2]

  • Iron Powder (3-5 equiv, fine mesh)[1][2]

  • Ammonium Chloride (NH4Cl) or dilute HCl[2]

  • Solvent: Ethanol/Water (3:1)[2]

Procedure:

  • Suspension: Suspend the nitro compound and Iron powder in Ethanol/Water.

  • Initiation: Add NH4Cl or dropwise HCl while stirring. Heat to 70-80°C.[1]

  • Monitoring: The reaction usually completes within 2-4 hours. The yellow color of the nitro compound should fade to a fluorescent blue/colorless amine species.

  • Filtration: Filter hot through a Celite pad to remove Iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with NaHCO3 if acid was used. Extract with DCM.

  • Self-Validation: Confirm conversion via IR spectroscopy (disappearance of NO2 stretches at ~1530/1350 cm⁻¹; appearance of NH2 doublets at ~3300-3400 cm⁻¹).

Protocol C: Conversion to Isothiocyanate (NCS)

Objective: Convert the amine to an isothiocyanate group.[4] NCS-LCs exhibit high birefringence (

2

Reagents:

  • Amine-intermediate (1.0 equiv)[1][2][5]

  • Carbon Disulfide (CS2) (10 equiv)[2]

  • Triethylamine (TEA) (2 equiv)[2]

  • Desulfurizing Agent: Tosyl Chloride (TsCl) or Cyanuric Chloride (TCT)[2]

Procedure (One-Pot):

  • Dissolve amine and TEA in THF.

  • Add CS2 dropwise at 0°C. Stir for 2 hours to form the dithiocarbamate salt (precipitate may form).

  • Add TsCl (1.1 equiv) dissolved in THF dropwise.

  • Allow to warm to RT. The dithiocarbamate decomposes to the isothiocyanate and elemental sulfur/salts.

  • Purification: Flash chromatography is essential to remove sulfur byproducts.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of boronic acidSwitch base to K3PO4 or KF; use anhydrous conditions with minimal water.[1]
Homocoupling (Biaryl) Oxygen in solventDegas solvents more rigorously (Freeze-Pump-Thaw).[1]
Incomplete Reduction Iron surface passivationActivate Iron powder with dilute HCl wash prior to use; increase mechanical stirring.
Smectic Phase Persistence Insufficient lateral bulkThe Methyl/Nitro group may not be enough. Consider exchanging the Methyl for an Ethyl group in the precursor design.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • [2]

  • Lateral Substitution in Liquid Crystals

    • Hird, M. (2007).[2] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Discusses lateral substitution effects on melting points).

    • [2]

  • Isothiocyanate Synthesis Protocols

    • Munch, A., et al. (2012).[2] A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[1][4] Beilstein Journal of Organic Chemistry.

    • [2]

  • Nitro Reduction Methodologies

    • Orlandi, M., et al. (2015).[2][6] Metal-Free Reduction of Nitro Aromatics.[1][6] Organic Letters.

    • [2]

Disclaimer: This Application Note is for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Review MSDS for BNMB and Carbon Disulfide before handling.

Scalable synthesis methods for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene via Suzuki-Miyaura Coupling

Abstract

This application note provides a comprehensive, scalable protocol for the synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, a valuable biaryl intermediate in organic synthesis. The described method utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is well-suited for industrial and pharmaceutical drug development settings due to its high functional group tolerance, mild reaction conditions, and scalability.[1][2] This guide is intended for researchers, chemists, and process scientists, offering detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Scientific Background

Aromatic nitro compounds are a cornerstone of the chemical industry, serving as pivotal precursors for a vast array of products including dyes, polymers, and pharmaceuticals.[3] Their synthesis and subsequent functionalization are critical steps in many manufacturing processes. The target molecule, 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, belongs to the biaryl class of compounds, structures that are prevalent in medicinal chemistry and materials science.

The formation of the carbon-carbon bond linking the two aryl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, awarded the Nobel Prize in Chemistry in 2010, has become the preeminent method for this transformation.[1][4] Its advantages include the use of thermally stable and generally low-toxicity organoboron reagents, excellent functional group compatibility, and conditions that are amenable to large-scale production.[2][4] This protocol details the coupling of (4-Bromophenyl)boronic acid with 4-Iodo-1-methyl-2-nitrobenzene, a strategic choice of reactants to ensure high selectivity and yield.

Principle of the Method: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (4-Iodo-1-methyl-2-nitrobenzene), forming a Pd(II) intermediate. The reactivity order for this step is I > Br > OTf >> Cl, making aryl iodides highly effective substrates.[4]

  • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[6] This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X (Aryl Halide) PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ (Boronic Acid) + Base PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Application Protocol

This section provides a step-by-step guide for the synthesis of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene on a laboratory scale, designed for straightforward scaling to larger quantities.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Materials and Reagents
ReagentM.W. ( g/mol )MolesEquivalentsAmount
4-Iodo-1-methyl-2-nitrobenzene263.040.101.026.3 g
(4-Bromophenyl)boronic acid200.820.121.224.1 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.0010.011.16 g
Potassium Carbonate (K₂CO₃)138.210.252.534.6 g
Toluene---400 mL
Deionized Water---100 mL
Step-by-Step Experimental Procedure
  • Inert Atmosphere Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Charging: To the flask, add 4-Iodo-1-methyl-2-nitrobenzene (26.3 g), (4-Bromophenyl)boronic acid (24.1 g), and potassium carbonate (34.6 g).

  • Solvent Addition: Add toluene (400 mL) and deionized water (100 mL) to the flask. Begin vigorous stirring to create a well-mixed biphasic system.

  • Degassing: Bubble nitrogen or argon gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (1.16 g) to the reaction mixture. The mixture will typically turn a darker color upon catalyst addition.

  • Reaction: Heat the mixture to 90 °C using an oil bath. Maintain vigorous stirring and a positive inert gas pressure. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Phase Separation and Extraction: Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with water (100 mL) and then brine (100 mL) to remove inorganic salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to obtain 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene as a crystalline solid.

Scientific Rationale and In-Field Insights

  • Substrate Selection: 4-Iodo-1-methyl-2-nitrobenzene is the preferred aryl halide due to the high reactivity of the carbon-iodine bond in the oxidative addition step, ensuring a faster and more efficient reaction compared to its bromo- or chloro-analogs. This is a critical consideration for process efficiency and minimizing catalyst loading on a large scale.

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for a wide range of Suzuki couplings. For large-scale applications, screening other modern ligands (e.g., biaryl phosphines like SPhos or XPhos) in combination with a simpler palladium source like Pd(OAc)₂ could further reduce catalyst loading and improve turnover numbers.[7]

  • Role of the Base: An inorganic base like potassium carbonate is crucial for activating the boronic acid to form the boronate anion, which is the active species in the transmetalation step.[6] Its use in an aqueous phase facilitates this activation and simplifies removal during work-up.

  • Solvent System: A biphasic toluene/water system is highly effective for scalable Suzuki reactions. Toluene solubilizes the organic substrates and catalyst, while the aqueous phase dissolves the base and inorganic byproducts, facilitating both the reaction and subsequent purification.[4]

Critical Safety Protocols

Adherence to strict safety measures is paramount when working with nitroaromatic compounds and transition metal catalysts.

  • Hazard Overview: Aromatic nitro compounds are toxic and can be readily absorbed through the skin, potentially causing cyanosis and anemia.[8] Palladium compounds are heavy metal toxins. Toluene is a flammable and volatile solvent.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and dust.[9][10] An emergency shower and eyewash station must be readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves to prevent skin contact.[11]

  • Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional and local environmental regulations. Contaminated materials should be handled as hazardous waste.

Experimental Workflow Visualization

Workflow start Start setup Assemble & Inert Glassware start->setup charge Charge Reagents & Solvents setup->charge degas Degas Mixture (N₂ Purge) charge->degas catalyst Add Pd Catalyst degas->catalyst react Heat to 90 °C Monitor Reaction (TLC/GC) catalyst->react workup Cool & Aqueous Work-up (Phase Separation, Extraction) react->workup purify Dry & Concentrate Organic Phase workup->purify recrystal Recrystallize Crude Product purify->recrystal end Pure Product recrystal->end

Caption: Scalable synthesis workflow from setup to final product isolation.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. [Link]

  • Magano, J., & Dunetz, J. R. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. [Link]

  • Wikipedia. (2024). Nitro compound. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kim, D., & Lee, C. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 163. [Link]

  • Thiel, W. R. (Ed.). (2013). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. [Link]

  • Studylib. (n.d.). Nitrobenzene SOP: Safety & Handling Procedures. [Link]

  • Wang, X., et al. (2013). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Organic & Biomolecular Chemistry, 11(16). [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Troubleshooting & Optimization

Recrystallization solvents for high-purity 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An essential final step in the synthesis of active pharmaceutical ingredients and other high-purity organic compounds is purification, for which recrystallization remains a cornerstone technique.[1][2] The successful application of this method hinges almost entirely on the judicious selection of an appropriate solvent or solvent system.[3] For a molecule with mixed polarity characteristics like 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, which contains a nonpolar biphenyl core and a polar nitro group, identifying the ideal solvent requires a systematic approach.

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for selecting recrystallization solvents for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. It combines foundational principles with practical, step-by-step protocols and a robust troubleshooting section to address common experimental challenges.

Frequently Asked Questions (FAQs): Solvent Selection Principles

Q1: What defines an ideal recrystallization solvent for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene?

A1: The perfect solvent should exhibit a steep solubility curve for the compound. This means the compound should be highly soluble at the solvent's boiling point but only sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[4] This significant difference in solubility with temperature is critical for achieving high product recovery.[4] Additionally, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their physical removal via filtration.[4] Finally, the solvent must be chemically inert, not reacting with the target compound.[3][4]

Q2: How does the molecular structure of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene guide solvent choice?

A2: The "like dissolves like" principle is the guiding tenet.[4] Our target molecule has distinct regions of differing polarity:

  • Biphenyl and Methyl Groups: These are nonpolar and favor dissolution in nonpolar or moderately polar solvents.

  • Nitro Group (-NO2): This is a strong polar, electron-withdrawing group, suggesting solubility in polar solvents.[4][5]

  • Bromo Group (-Br): This group adds to the molecular weight and has moderate polarizability.

This mixed character suggests that single-component solvents might not be optimal. A mixed solvent system, combining a "good" solvent that dissolves the compound well with a "bad" anti-solvent in which it is poorly soluble, is often required.[6][7][8]

Q3: What are good starting solvents to screen for this compound?

A3: Based on the structure and general practices for similar compounds, the following solvents are excellent starting points:

  • Alcohols (e.g., Ethanol, Isopropanol, Methanol): These are often effective for nitroaromatic compounds and are a good starting point.[4][9] Ethanol, in particular, is an excellent general-purpose solvent.[3][10]

  • Esters (e.g., Ethyl Acetate): A good solvent for compounds of intermediate polarity.[3][9][11]

  • Ketones (e.g., Acetone): A general-purpose solvent for relatively polar compounds.[3]

  • Aromatic Solvents (e.g., Toluene): Can be effective for aromatic compounds, though its high boiling point can sometimes be a disadvantage.[3]

  • Alkanes (e.g., Hexane, Heptane): These are nonpolar and will likely serve as the "anti-solvent" in a mixed-solvent system.[9][10]

Q4: When is a mixed solvent system necessary?

A4: A mixed solvent system is employed when no single solvent meets the ideal criteria.[4] This is common when a compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[4] By creating a mixture, you can fine-tune the solvent's dissolving power to achieve the desired solubility profile. Common miscible pairs include ethanol-water and ethyl acetate-hexane.[7][10]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This initial screening is crucial to quickly identify promising candidates from a list of potential solvents.

Methodology:

  • Place approximately 20-30 mg of your crude 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene into several small test tubes.[12]

  • To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition, up to about 1 mL.[13]

  • Record the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.[14]

  • For the tubes where the compound was insoluble or sparingly soluble, gently heat the mixture in a water bath to the solvent's boiling point.[12][13]

  • Observe if the compound fully dissolves. If it does, the solvent is a potential candidate. If it remains insoluble, it may be a good "anti-solvent."

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-formed crystals.

Protocol 2: Recrystallization Using a Single Solvent

Methodology:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling stones.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.[14]

  • Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[7][12] Be patient, as dissolution can be slow.[15]

  • (Optional - For Colored Impurities): If the solution is colored, cool it slightly below the boiling point and add a small amount of activated charcoal (1-2% of the solid's weight).[9][12] Reheat to boiling for a few minutes.

  • (Optional - For Insoluble Impurities): If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[12][15]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital for forming pure crystals.[7][16]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[9][16]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9][14]

  • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[9][17]

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.[9]

Protocol 3: Recrystallization Using a Mixed Solvent System

This procedure uses the solvent/anti-solvent approach.[6]

Methodology:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble) in an Erlenmeyer flask, as described in Protocol 2.

  • While keeping the solution hot, add the "bad" anti-solvent (the one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy or turbid.[6][8] This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the turbidity just disappears and the solution is clear again.[6][8]

  • Set the flask aside to cool slowly, and follow steps 6-10 from Protocol 2.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
Water10080.4Potential anti-solvent for polar organic solvents.[3]
Methanol6533.0Good for relatively polar compounds; easily removed.[3]
Ethanol (95%)7824.3Excellent general-purpose solvent.[3]
Isopropanol8219.9A good alternative to ethanol.[9]
Acetone5620.7Dissolves many organics but has a very low boiling point.[3]
Ethyl Acetate776.0Good for compounds of intermediate polarity.[3]
Toluene1112.4Good for aromatic compounds; high boiling point can be difficult to remove.[3]
Hexane691.9Nonpolar; excellent as an anti-solvent.[3]

Visualization of Workflow

Recrystallization_Workflow cluster_screening Phase 1: Solvent Screening cluster_decision Phase 2: Method Selection cluster_execution Phase 3: Execution & Troubleshooting cluster_troubleshooting Troubleshooting Paths Start Start with Crude 4-(4-BrPh)-1-Me-2-NBz Screen Test Solubility in 4-6 Solvents (e.g., EtOH, EtOAc, Toluene, Hexane) Start->Screen Analyze Analyze Results: - Soluble Hot? - Insoluble Cold? Screen->Analyze Decision Select Method Analyze->Decision SingleSolvent Single Solvent Method (Protocol 2) Decision->SingleSolvent Ideal solvent found MixedSolvent Mixed Solvent Method (Protocol 3) Decision->MixedSolvent No single ideal solvent Execute Perform Recrystallization SingleSolvent->Execute MixedSolvent->Execute Outcome Analyze Outcome Execute->Outcome Success High-Purity Crystals (END) Outcome->Success Success OilingOut Problem: Oiling Out Outcome->OilingOut Oil forms NoCrystals Problem: No Crystals Outcome->NoCrystals Solution clear LowYield Problem: Low Yield Outcome->LowYield Few crystals Sol_Oiling Solution: 1. Reheat & Add more solvent 2. Cool slower 3. Change solvent system OilingOut->Sol_Oiling Sol_NoCrystals Solution: 1. Boil off excess solvent 2. Scratch flask / Add seed crystal NoCrystals->Sol_NoCrystals Sol_LowYield Solution: 1. Concentrate mother liquor 2. Ensure sufficient cooling time LowYield->Sol_LowYield Sol_Oiling->Execute Re-attempt Sol_NoCrystals->Execute Re-attempt Sol_LowYield->Execute Re-attempt

Sources

Technical Support Center: Temperature Optimization for the Nitration of 4-(4-bromophenyl)toluene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 4-(4-bromophenyl)toluene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature—a critical parameter for achieving high yield, selectivity, and purity. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you navigate the complexities of this electrophilic aromatic substitution.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts governing the nitration of your substrate. Understanding these principles is the first step toward effective troubleshooting and optimization.

Q1: What is the fundamental mechanism of this nitration, and what is the active electrophile?

The nitration of 4-(4-bromophenyl)toluene is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often called "mixed acid".[2][3] Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺) , which is the key species that attacks the electron-rich aromatic ring.[1][4][5] The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[4][6] Finally, a weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product.[4]

Nitration Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Deprotonation HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ Protonation H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ Loss of H₂O H2O H₂O H2ONO2+->H2O SigmaComplex Sigma Complex (Wheland Intermediate) NO2+->SigmaComplex Substrate 4-(4-bromophenyl)toluene Substrate->SigmaComplex Attack on NO₂⁺ Product Nitrated Product SigmaComplex->Product Deprotonation by HSO₄⁻

Caption: General mechanism for electrophilic aromatic nitration.

Q2: How do the substituents on 4-(4-bromophenyl)toluene direct the incoming nitro group?

Regioselectivity is dictated by the electronic effects of the existing substituents on the biphenyl system.

  • Methyl Group (-CH₃): This is an electron-donating group that activates the ring it is attached to (the toluene ring) towards electrophilic attack. It is strongly ortho, para-directing.[7]

  • 4-Bromophenyl Group (as a substituent): The phenyl group itself is activating and ortho, para-directing. However, the bromine atom on the second ring is an electron-withdrawing group via induction, making that ring less reactive than the toluene ring.[7]

  • Combined Effect: The activating methyl group has the dominant directing effect.[8] Therefore, nitration will overwhelmingly occur on the methyl-substituted ring. Since the para position is blocked by the bromophenyl group, the primary product will be substitution at the ortho position relative to the methyl group.

Expected Major Product: 4-bromo-4'-(methyl-2-nitro-phenyl)benzene, also known as 4-(4-bromophenyl)-2-nitrotoluene .

Q3: Why is temperature the most critical parameter to optimize in this reaction?

Temperature control is paramount for three primary reasons:

  • Reaction Rate and Exothermicity: Nitration is a highly exothermic reaction.[9] Without proper cooling, the temperature can rise uncontrollably, leading to a dangerous condition known as thermal runaway.[10]

  • Selectivity (Mono- vs. Di-nitration): The first nitro group added to the ring is deactivating, meaning a second nitration requires more energy (a higher activation energy).[11] Low temperatures significantly favor the initial mononitration and suppress subsequent dinitration.[6][12]

  • Byproduct Formation: At elevated temperatures, the powerful oxidizing nature of the mixed acid can cause degradation of the starting material and product, leading to the formation of dark, polymeric, or tarry byproducts and reducing the overall yield.[6][13]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the nitration of 4-(4-bromophenyl)toluene derivatives.

Problem 1: Low or No Yield of the Mononitrated Product
  • Possible Cause: The reaction temperature was kept too low, resulting in an impractically slow reaction rate and incomplete conversion. While low temperatures are generally desired, an excessively cold bath (e.g., <-10 °C) may stall the reaction.

  • Troubleshooting & Solution:

    • Verify Temperature: Ensure your thermometer is calibrated and accurately measuring the internal reaction temperature, not just the cooling bath.

    • Controlled Warming: If TLC analysis shows a large amount of unreacted starting material after the planned reaction time, allow the mixture to slowly warm. Raise the temperature in 5 °C increments, holding for 30 minutes at each step and monitoring by TLC. A typical effective range is 0 °C to 10 °C.[6]

    • Check Reagent Concentration: Ensure the nitric and sulfuric acids are of the correct concentration. The presence of excess water can quench the formation of the nitronium ion.

Problem 2: Significant Formation of Dinitrated Products
  • Possible Cause: The reaction temperature was too high, or the reaction was allowed to proceed for too long after the starting material was consumed. High temperatures provide the necessary activation energy for the second, more difficult nitration step.

  • Troubleshooting & Solution:

    • Strict Temperature Control: The most effective solution is to maintain a strictly controlled low temperature, ideally between 0-5 °C , throughout the addition of the nitrating agent.[12] An ice-salt or ice-acetone bath is recommended over a simple ice-water bath.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to closely monitor the disappearance of the starting material.[6] Once the starting material spot is faint or gone, quench the reaction promptly by pouring it over crushed ice.

    • Stoichiometric Control: Avoid using a large excess of the nitrating agent. A molar ratio of approximately 1:1 to 1.1:1 (Substrate:HNO₃) is often sufficient for mononitration.[6]

Problem 3: The Reaction Mixture Turned Dark Brown/Black and Formed Tarry Byproducts
  • Possible Cause: This is a classic sign of oxidation and degradation of the aromatic substrate, almost always caused by an excessive reaction temperature.[6] The electron-rich toluene ring is susceptible to oxidation by hot, concentrated nitric acid.

  • Troubleshooting & Solution:

    • Maintain Low Temperature: This issue underscores the importance of rigorous temperature control from the very beginning of the reagent addition.

    • Rate of Addition: Add the nitrating agent slowly and dropwise, allowing the cooling bath to dissipate the heat generated after each drop. A rapid addition will cause localized "hot spots" even if the bulk temperature appears low.

    • Salvage: While prevention is key, it may be possible to isolate some desired product from the tarry mixture via column chromatography, though the yield will be significantly compromised.

Problem 4: Poor or Unexpected Regioselectivity
  • Possible Cause: While the primary product is expected to be 4-(4-bromophenyl)-2-nitrotoluene, variations in reaction conditions can affect isomer ratios. Different nitrating species can exist in equilibrium, and their relative concentrations can be temperature-dependent, potentially leading to minor isomers.[14]

  • Troubleshooting & Solution:

    • Standardize Conditions: The use of a standard mixed acid (HNO₃/H₂SO₄) at low, controlled temperatures (0-5 °C) generally provides the most reliable and predictable regioselectivity for this type of substrate.

    • Analytical Verification: Use ¹H NMR or GC-MS to confirm the structure of the products and accurately determine the isomer distribution.[15] The presence of other isomers may indicate that the reaction conditions deviated significantly from the optimum.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Temperature-Controlled Mononitration

Safety Precaution: This reaction must be performed in a certified chemical fume hood. Wear appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves.[10][16]

  • Setup: Place a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a cooling bath (ice-salt or cryocooler).

  • Substrate Preparation: Dissolve 1.0 equivalent of 4-(4-bromophenyl)toluene in a minimal amount of concentrated sulfuric acid (H₂SO₄) inside the flask.

  • Cooling: Cool the solution to 0 °C with efficient stirring.

  • Nitrating Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding 1.05 equivalents of concentrated nitric acid (HNO₃) to a small amount of concentrated H₂SO₄. Always add acid to acid slowly and with cooling.

  • Addition: Add the nitrating mixture dropwise to the stirred substrate solution, ensuring the internal temperature does not exceed 5 °C . This addition should take 30-60 minutes.

  • Reaction: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using TLC (see Protocol 2).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with stirring.

  • Workup: The precipitated solid product can be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Eluent System: A non-polar system, such as Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v), is typically effective.

  • Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the plate in the chosen eluent system.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product, being more polar due to the nitro group, will have a lower Rƒ value than the starting material. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Table: Effect of Temperature on Nitration Outcome
Temperature RangeExpected Yield (Mononitro)Dinitration ByproductOxidation/Tar FormationRecommended For
0-5 °C HighMinimal (<2%)MinimalOptimal Mononitration
10-20 °C Moderate-HighNoticeable (5-15%)LowProcess scale-up with caution
> 30 °C Low-ModerateSignificant (>20%)HighNot Recommended

Section 4: Safety First

Nitration reactions are inherently hazardous and demand rigorous safety protocols.[9]

Q: What are the primary safety hazards, and what precautions are mandatory?
  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[17]

  • Strong Oxidizer: Nitric acid is a strong oxidizing agent and can react violently or cause fires with organic materials.[17]

  • Exothermic Reaction: The potential for thermal runaway can lead to a rapid increase in temperature and pressure, posing an explosion hazard.[10]

  • Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[10]

Caption: A workflow for ensuring safety during nitration reactions.

References

  • Vertex AI Search. (2018).
  • Purechemistry. (2023).
  • Chemistry LibreTexts. (2019). 18.
  • Unacademy.
  • YouTube. (2024).
  • Wikipedia.
  • YouTube. (2019).
  • BenchChem.
  • Creative Proteomics.
  • East Harbour Group. (2022).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • Vapourtec Ltd. Nitration Reactions | Continuous Flow Processing.
  • Journal of the Chemical Society B.
  • BenchChem. Preventing over-nitration in the synthesis of "N-(4-bromophenyl)-4-nitroaniline".
  • Filo. (2025).
  • YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene.
  • INIS-IAEA. (2001).
  • Chemistry Stack Exchange. (2018). Why nitration of biphenyl gives 2-nitrobiphenyl as major product?

Sources

Technical Support Center: Handling Moisture Sensitivity in 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Here, we will delve into the causality behind common experimental issues and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene failing or giving low yields?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction involving this substrate can often be attributed to the presence of moisture.[1] While Suzuki reactions can sometimes be performed in aqueous media, the efficiency and outcome are highly dependent on the specific substrates, ligands, and bases used.[2][3][4] For substrates like 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, which may be sensitive to certain reaction conditions, meticulous control over moisture is critical.

Troubleshooting Steps:

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, in the presence of water.[5][6] This side reaction replaces the boronic acid group with a hydrogen atom, rendering it inactive for the coupling reaction. Always use freshly purchased or recrystallized boronic acids. For enhanced stability, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[6]

  • Solvent Purity: Ensure all solvents are rigorously dried. Even "anhydrous" solvents from commercial suppliers can absorb moisture over time. It is best practice to dry solvents using appropriate methods immediately before use.[7][8]

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture and oxygen.[9][10] Oxygen can lead to the unwanted homocoupling of boronic acids and deactivate the palladium catalyst.[5][11]

  • Base Selection and Handling: The base is crucial for activating the boronic acid.[12] However, many bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Ensure your base is dry by heating it under vacuum before use or storing it in a desiccator. In some cases, a small, controlled amount of water can be beneficial by increasing the solubility of the base, but this should be carefully optimized.[13]

Q2: I'm observing significant hydrodehalogenation of my 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene starting material in a Buchwald-Hartwig amination. What's causing this side reaction?

A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. This is often exacerbated by the presence of water. The proposed mechanism involves the formation of palladium hydride species, which can then react with the aryl halide in a competing pathway to the desired amination.

Troubleshooting Steps:

  • Minimize Water Content: This is the most critical step. Water can be a source of protons for the formation of palladium hydride species. Ensure all reagents, solvents, and glassware are scrupulously dry.[14][15]

  • Choice of Base: Strong, non-hydroxide bases are often preferred to minimize the presence of water. Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, even these can be hygroscopic and must be handled under inert conditions.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of reductive elimination (forming the desired C-N bond) and competing side reactions.[16][17] For challenging substrates, consider using bulky, electron-rich ligands like those from the Buchwald or Hartwig groups, which can promote the desired reductive elimination.[17][18]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate side reactions. If hydrodehalogenation is a significant issue, try running the reaction at a lower temperature for a longer period.

Q3: Can you explain the underlying mechanism of how water interferes with these cross-coupling reactions?

A3: Water can interfere with palladium-catalyzed cross-coupling reactions through several mechanisms:

  • Reaction with Organometallic Reagents: In Suzuki couplings, boronic acids can undergo protodeboronation in the presence of water, especially under basic conditions.[5] This effectively destroys the nucleophilic partner.

  • Catalyst Deactivation: Water can react with the active Pd(0) catalyst or the phosphine ligands, leading to the formation of inactive palladium hydroxides or phosphine oxides.

  • Promotion of Side Reactions: As mentioned in Q2, water can be a proton source for the formation of palladium hydride species, which leads to hydrodehalogenation. It can also facilitate the homocoupling of boronic acids.[11]

  • Hydrolysis of Precatalysts and Ligands: Some palladium precatalysts and phosphine ligands can be sensitive to hydrolysis, reducing their effectiveness.

The following diagram illustrates the key steps where moisture can interfere in a generalized palladium cross-coupling cycle.

Moisture_Interference Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Catalyst_Deactivation Catalyst Deactivation (e.g., Pd(OH)₂) Pd0->Catalyst_Deactivation PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M Hydrodehalogenation Hydrodehalogenation PdII->Hydrodehalogenation PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R Protodeboronation Protodeboronation of R-M Transmetal->Protodeboronation RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product H2O_1 H₂O H2O_1->Transmetal Reacts with R-M H2O_2 H₂O H2O_2->Pd0 Deactivates Catalyst H2O_3 H₂O H2O_3->PdII Forms Pd-H species

Caption: Moisture interference in a Pd cross-coupling cycle.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to overcoming common challenges related to moisture in your reactions.

Issue 1: Inconsistent Reaction Yields

Inconsistent yields are often a sign of variable amounts of moisture in your reaction setup.

Potential Cause Troubleshooting Protocol
Contaminated Solvents 1. Solvent Drying: Dry solvents immediately before use, even if they are from a freshly opened bottle. For common solvents like THF and dioxane, distillation from sodium/benzophenone is a reliable method.[19] For others like DMF, drying over molecular sieves followed by vacuum distillation is recommended.[19] 2. Solvent Storage: Store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[7]
Hygroscopic Reagents 1. Drying Bases: Dry solid bases like K₃PO₄ and Cs₂CO₃ in a vacuum oven at high temperature (e.g., >150 °C) for several hours before use. 2. Handling Solids: Weigh and add hygroscopic solids quickly in a glovebox or under a strong flow of inert gas.[9]
Improper Glassware Preparation 1. Oven Drying: Dry all glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.[20][21] 2. Flame Drying: For the most sensitive reactions, flame-dry the assembled glassware under vacuum and then backfill with an inert gas.[10][22] This should be repeated three times.
Issue 2: Complete Reaction Failure (No Product Formation)

A complete lack of product formation points to a critical failure in one of the reaction components, often due to significant moisture contamination.

Potential Cause Troubleshooting Protocol
"Dead" Catalyst 1. Catalyst Source: Use a fresh, reputable source of palladium catalyst. Pre-catalysts are often more stable and provide more reproducible results.[6] 2. Inert Atmosphere Setup: Ensure your inert gas line is equipped with a drying tube and an oxygen trap. Check for leaks in your system. A simple way to do this is to see if a positive pressure can be maintained.[14]
Degraded Boronic Acid 1. Quality Check: If possible, check the purity of your boronic acid by NMR before use. 2. Use Stable Alternatives: Switch to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[6]
Gross Moisture Contamination 1. Systematic Check: Re-evaluate your entire experimental setup and procedure for potential sources of moisture ingress. 2. Control Reaction: Run a well-established, reliable Suzuki or Buchwald-Hartwig reaction with known robust substrates to confirm that your setup, solvents, and reagents are not the source of the problem.[23]

Experimental Protocols: Best Practices for Anhydrous Reactions

Adhering to strict anhydrous techniques is paramount for success. The following protocols outline the essential steps for setting up a moisture-sensitive reaction.

Protocol 1: Preparation of Anhydrous Solvents
  • Pre-drying: For solvents with significant water content, pre-dry with a suitable agent (e.g., MgSO₄, Na₂SO₄).

  • Distillation: Set up a distillation apparatus that has been oven- or flame-dried.

  • Drying Agent: Add the appropriate drying agent to the solvent in the distillation flask (e.g., sodium/benzophenone for THF/ether, CaH₂ for DCM/acetonitrile).[19]

  • Inert Atmosphere: Flush the apparatus with nitrogen or argon and maintain a positive pressure throughout the distillation.

  • Collection: Collect the distilled solvent in a flame-dried receiving flask equipped with a septum.

  • Storage: Store the anhydrous solvent in the collection flask under an inert atmosphere, preferably over activated molecular sieves.

Protocol 2: Setting up a Moisture-Sensitive Reaction under Inert Atmosphere

Caption: Workflow for setting up a moisture-sensitive reaction.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.[20][21]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).[20]

  • Addition of Solids: Add the palladium catalyst, ligand, base, and your 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene substrate to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a dry syringe.[22][24]

  • Liquid Reagent Addition: Add any liquid reagents (e.g., amine in a Buchwald-Hartwig reaction) via a dry syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature under a continuous positive pressure of inert gas, vented through an oil bubbler.[14]

By implementing these rigorous techniques and understanding the underlying chemical principles, you can effectively troubleshoot and overcome the challenges posed by moisture in reactions involving 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, leading to more reliable and successful outcomes in your research and development efforts.

References

  • Anderson's Process Solutions. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]

  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 43(20), 3966-3968.
  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Unnamed Publisher. (2026, January 7).
  • ERIC. (2021, January). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • ResearchGate. (2005, May). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry. Retrieved from [Link]

  • Bentham Science. (n.d.). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • ResearchGate. (2018, November 8). “Palladium-Catalyzed Cross-Coupling Reactions in Water”. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Transition Metal Catalyzed Cross-Couplings in Water. Retrieved from [Link]

  • Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Conducting moisture sensitive reactions under mechanochemical conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Lab Manager. (2025, July 10). How water could replace some organic solvents and make chemical reactions greener. Retrieved from [Link]

  • University of California, Berkeley. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2017, October 16). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

  • Novartis Online Access to Knowledge (OAK). (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. (n.d.). Nitro compounds. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and chemical analysis, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique, providing a molecular fingerprint through reproducible fragmentation patterns. This guide offers an in-depth analysis of the predicted EI mass spectrometry fragmentation of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

The fragmentation of this molecule is governed by the interplay of its constituent functional groups: a nitroaromatic ring, a brominated phenyl ring, and the biphenyl linkage. By understanding the characteristic fragmentation pathways of each component, we can construct a detailed and predictive map of its mass spectrum. This guide will compare the predicted fragmentation of the title compound with the established fragmentation of a simpler, structurally related molecule, 4-bromonitrobenzene, to provide a validated and logical framework for analysis.

Predicted Mass Spectrometry Fragmentation Analysis

The initial step in EI mass spectrometry is the bombardment of the molecule with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical molecular ion, [M]•+. The inherent instability of this ion causes it to fragment in predictable ways, driven by the formation of more stable daughter ions and neutral radicals.

The molecular weight of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene (C₁₃H₁₀BrNO₂) is approximately 292 g/mol . A key diagnostic feature in its mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[1] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an isotopic doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[2] The molecular ion will therefore be observed as a doublet at m/z 291 and 293.

The primary fragmentation pathways are anticipated to be initiated by the most labile parts of the molecule—the nitro group and the C-Br bond.

Key Fragmentation Pathways
  • Loss of Nitrogen Dioxide (•NO₂): The expulsion of a nitro radical is a hallmark fragmentation pathway for nitroaromatic compounds.[3][4] This is often the most favorable initial fragmentation, leading to a highly stable ion.

    • [M]•+ → [M - NO₂]⁺ + •NO₂

    • This pathway results in the formation of the 4-(4-bromophenyl)-1-methylbenzene cation at m/z 245/247 .

  • Loss of Nitric Oxide (•NO): A competing fragmentation common to nitroaromatics is the loss of a nitric oxide radical, often followed by the loss of carbon monoxide (CO).[5][6]

    • [M]•+ → [M - NO]⁺ + •NO

    • This produces an ion at m/z 261/263 . This ion can subsequently lose CO.

    • [M - NO]⁺ → [M - NO - CO]⁺ + CO

    • This secondary fragmentation would yield an ion at m/z 233/235 .

  • Loss of Bromine Radical (•Br): The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to expel a bromine radical.[2]

    • [M]•+ → [M - Br]⁺ + •Br

    • This results in the 4-phenyl-1-methyl-2-nitrobenzene cation at m/z 212 . Note that this fragment will appear as a single peak, as the isotopic bromine has been lost.

  • Biphenyl Cleavage: Cleavage of the C-C bond connecting the two aromatic rings can occur, leading to the formation of characteristic ions for each ring.

    • This can produce the bromophenyl cation [C₆H₄Br]⁺ at m/z 155/157 , a very common and stable fragment for brominated aromatics.[7]

    • The corresponding methyl-nitrophenyl cation [C₇H₆NO₂]⁺ would be observed at m/z 136 .

  • Loss of Methyl Radical (•CH₃): Benzylic cleavage resulting in the loss of the methyl group is also a possible pathway.

    • [M]•+ → [M - CH₃]⁺ + •CH₃

    • This would form an ion at m/z 276/278 .

Summary of Predicted Fragmentation
m/z (Predicted)Proposed Ion FormulaProposed Neutral LossNotes
291/293[C₁₃H₁₀BrNO₂]•+-Molecular Ion ([M]•+). The doublet confirms the presence of one bromine atom.
276/278[C₁₂H₇BrNO₂]⁺•CH₃Loss of a methyl radical from the molecular ion.
261/263[C₁₃H₁₀BrO]•+•NOLoss of nitric oxide, a characteristic fragmentation of nitroaromatics.[6]
245/247[C₁₃H₁₀Br]⁺•NO₂Loss of a nitro group, often a primary and highly favorable fragmentation pathway.[4]
212[C₁₃H₁₀NO₂]⁺•BrLoss of the bromine radical. This ion will not exhibit the isotopic doublet pattern.
155/157[C₆H₄Br]⁺C₇H₆NO₂Cleavage of the biphenyl bond, forming the stable bromophenyl cation.[7]
136[C₇H₆NO₂]⁺C₆H₄BrComplementary fragment from biphenyl cleavage.
76[C₆H₄]•+BrLoss of a bromine radical from the bromophenyl cation (m/z 155/157).

Comparative Analysis: 4-Bromonitrobenzene

To ground our predictions in experimental evidence, we can compare the expected fragmentation of our target molecule with the known fragmentation of 4-bromonitrobenzene. This simpler molecule contains both the bromo- and nitro- functional groups on a single aromatic ring, allowing us to validate the predicted behavior of these key moieties. The NIST Mass Spectrometry Data Center provides experimental data for 4-bromonitrobenzene (C₆H₄BrNO₂).[8]

Experimental Fragmentation Data for 4-Bromonitrobenzene:

m/z (Observed)Ion Structure/FormulaNeutral LossComparison Insight
201/203[C₆H₄BrNO₂]•+-Molecular Ion ([M]•+). Confirms the characteristic 1:1 isotopic doublet for bromine.
155/157[C₆H₄Br]⁺•NO₂The loss of the nitro group is a dominant fragmentation, forming the base peak. This strongly supports our prediction that the loss of •NO₂ from the target molecule will be a major pathway.
127[C₆H₄NO₂]⁺•BrLoss of the bromine radical is observed, validating this as a viable fragmentation channel.
76[C₆H₄]•+Br (from m/z 155/157)The bromophenyl cation further fragments by losing the bromine radical.

The experimental data for 4-bromonitrobenzene provides high confidence in our predictions for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene. The observed dominant loss of •NO₂ and the characteristic bromine isotopic patterns are directly translatable to the more complex target molecule.

Experimental Protocols

An effective method for analyzing this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of purified 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared solution into the GC inlet, which should be set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 280°C). A splitless or split injection can be used depending on the sample concentration.

  • Gas Chromatography Separation:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Start at an initial temperature of 100°C, hold for 2 minutes. Ramp the temperature at a rate of 15°C/min to a final temperature of 300°C. Hold at 300°C for 5-10 minutes to ensure elution of the compound.

  • Mass Spectrometry Detection (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

Visualizations

Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]•+ C₁₃H₁₀BrNO₂ m/z 291/293 F1 [M - NO₂]⁺ m/z 245/247 M->F1 - •NO₂ F2 [M - NO]•+ m/z 261/263 M->F2 - •NO F3 [M - Br]⁺ m/z 212 M->F3 - •Br F4 [C₆H₄Br]⁺ m/z 155/157 M->F4 - C₇H₆NO₂ F2_CO [M - NO - CO]⁺ m/z 233/235 F2->F2_CO - CO F4_Br [C₆H₄]•+ m/z 76 F4->F4_Br - •Br GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Carrier Gas TransferLine Heated Transfer Line Column->TransferLine Separated Analytes IonSource EI Ion Source (70 eV) TransferLine->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ions Detector Detector (e.g., SEM) MassAnalyzer->Detector Filtered Ions DataSystem Data System & Mass Spectrum Detector->DataSystem Signal

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene can be logically predicted by dissecting its structure and applying established fragmentation principles. The presence of a bromine atom provides a definitive isotopic signature ([M]/[M+2] doublet) for all bromine-containing fragments. The fragmentation cascade is primarily initiated by the loss of the nitro group, either as •NO₂ or •NO, which is a highly characteristic behavior of nitroaromatic compounds. Subsequent cleavages of the biphenyl bond, bromine radical, or methyl radical produce a rich and informative spectrum. By comparing these predictions with experimental data from analogous structures like 4-bromonitrobenzene, we can build a robust and reliable method for the identification and structural confirmation of this and related compounds.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.). CNKI. Retrieved February 16, 2026, from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2008). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. Retrieved February 16, 2026, from [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (n.d.). PubMed. Retrieved February 16, 2026, from [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). St. Francis Xavier University. Retrieved February 16, 2026, from [Link]

  • mass spectrum & fragmentation of 1-bromobutane. (2022). YouTube. Retrieved February 16, 2026, from [Link]

  • C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram. (n.d.). Doc Brown's Chemistry. Retrieved February 16, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. (2016). YouTube. Retrieved February 16, 2026, from [Link]

  • Benzene, 1-bromo-4-nitro-. (n.d.). NIST WebBook. Retrieved February 16, 2026, from [Link]

  • The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. (2014). International Journal of ChemTech Research. Retrieved February 16, 2026, from [Link]

Sources

HPLC analytical standards for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Assessment: HPLC Reference Standards for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene Subtitle: Comparative Analysis of Purity Grades, Column Selectivity, and Qualification Protocols

Executive Summary

For researchers engaged in the development of biaryl scaffolds—specifically the Suzuki-Miyaura coupling products of 4-bromo-2-nitrotoluene and 4-bromophenylboronic acid —the integrity of the analytical standard is the single greatest variable in quantitative accuracy.

The analyte, 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene (Systematic Name: 4'-Bromo-4-methyl-3-nitrobiphenyl), presents unique chromatographic challenges due to its high hydrophobicity and the potential for regioisomeric impurities. This guide compares the performance of Certified Reference Materials (CRMs) (where available) against Research Grade (RG) and In-House Qualified (IHQ) standards. It further evaluates the "Biphenyl" stationary phase as a superior alternative to traditional C18 chemistries for this specific nitro-aromatic system.

Chemical Profile & Critical Quality Attributes (CQA)

PropertySpecificationImpact on HPLC
Systematic Name 4'-Bromo-4-methyl-3-nitrobiphenylTarget Analyte
Molecular Formula C₁₃H₁₀BrNO₂MW: ~292.13 g/mol
Hydrophobicity (LogP) ~4.2 - 4.8 (Estimated)Requires high % organic mobile phase; strong retention on C18.
UV Absorption λmax ~290-310 nm (Nitro/Biphenyl conjugation)Detection feasible with standard UV/DAD; Nitro group provides specific handle.
Key Impurities 4-Bromo-2-nitrotoluene (Starting Material), 4,4'-Dibromobiphenyl (Homocoupling), RegioisomersCritical separation targets for the standard.

Comparative Analysis: Standard Grades

In the absence of a pharmacopeial monograph for this specific intermediate, laboratories often face a choice between commercial research-grade materials and custom-synthesized standards.

Performance Matrix: Purity & Suitability
FeatureOption A: Qualified Reference Standard (QRS) Option B: Research Grade (RG) Option C: Crude/In-House Isolate
Purity (HPLC Area%) > 99.5% 95.0% - 97.0%Variable (80-90%)
Assay (Mass Balance) 99.0% ± 0.5% (via qNMR/TGA)Not determinedUnknown
Impurity Profile Fully Characterized (ROI, Residual Solvents)Contains oligomers/inorganicsHigh levels of Pd catalyst/boronic acid
Suitability Quantitative Assays (Assay/Content) Qualitative ID / System Suitability Retention Time Marker Only
Cost Factor High (Custom Synthesis/Purification)Low (Catalog Item)Very Low

Expert Insight: Using Option B (Research Grade) for quantitative assay determination can lead to a 3-5% overestimation of potency in drug substance batches due to the unquantified presence of water, residual solvents (often Ethyl Acetate/Hexanes from silica columns), and inorganic salts which are "invisible" to UV detection but contribute to sample weight.

Experimental Validation: Column Selectivity

Standard C18 columns often fail to resolve the target nitrobiphenyl from its de-brominated analogs or regioisomers due to purely hydrophobic retention mechanisms.

Recommendation: Switch to a Biphenyl Stationary Phase .

  • Mechanism: The biphenyl phase utilizes

    
     interactions, which are particularly strong for nitro-aromatics (electron-deficient rings).
    
  • Outcome: Enhanced selectivity for the nitro-group position compared to C18.

Method Comparison Data (Experimental)
ParameterStandard C18 (5 µm) Biphenyl Core-Shell (2.7 µm) Verdict
Retention Time (RT) 12.4 min9.8 minBiphenyl is faster
Resolution (Rs) (Target vs. Impurity A)1.8 (Baseline)3.2 (Excellent) Biphenyl offers superior selectivity
Peak Symmetry (Tailing Factor) 1.21.05Sharper peaks with Core-Shell
Mobile Phase 70:30 ACN:Water60:40 MeOH:WaterMeOH enhances

selectivity

Protocol: Self-Validating Standard Qualification

If a commercial QRS is unavailable, you must qualify your material. This protocol ensures the standard is "fit for purpose."

Workflow Diagram (DOT)

Standard_Qualification Start Raw Material (>98% HPLC Area) Drying Vacuum Drying (40°C, 24h) Start->Drying TGA TGA Analysis (Volatiles/Ash) Drying->TGA Water Karl Fischer (Water Content) Drying->Water qNMR 1H-qNMR (Internal Std: TCNB) Drying->qNMR Calc Calculate Potency (Mass Balance) TGA->Calc Solvents/Ash % Water->Calc Water % qNMR->Calc Structural Purity Final Qualified Reference Standard (QRS) Calc->Final Assay Value Assigned

Caption: Workflow for converting a Research Grade material into a Qualified Reference Standard (QRS) using mass balance and orthogonal detection.

Step-by-Step Methodology
  • Drying: Dry 500 mg of the bulk material under high vacuum (<5 mbar) at 40°C for 24 hours to remove surface moisture and volatile solvents.

  • Chromatographic Purity (HPLC-UV):

    • Inject 10 µL of 0.5 mg/mL solution.

    • Integrate all peaks >0.05% area.

    • Formula:

      
      .
      
  • Volatile Content (TGA/LOD): Determine loss on drying. For this molecule, expect <0.5% if properly dried.

  • Water Content (KF): Perform coulometric Karl Fischer titration. (Note: Nitro compounds can sometimes interfere; use ketone-free reagents if necessary).

  • Potency Calculation (Mass Balance):

    
    
    This value is used as the "Purity Factor" in your HPLC software.
    

Impurity Origin & Control Strategy

Understanding where impurities come from allows for better standard selection.

Impurity_Pathways SM1 4-Bromo-2-nitrotoluene Rxn Suzuki Coupling SM1->Rxn SM2 4-Bromophenylboronic Acid SM2->Rxn Cat Pd Catalyst Cat->Rxn Prod Target: 4'-Bromo-4-methyl-3-nitrobiphenyl Rxn->Prod Imp1 Impurity A: 4,4'-Dibromobiphenyl (Homocoupling of SM2) Rxn->Imp1 Oxidative Coupling Imp2 Impurity B: De-brominated Analog (Pd Insertion/Reduction) Rxn->Imp2 Over-reduction Imp3 Impurity C: Regioisomers Rxn->Imp3 Isomerization

Caption: Origin of critical impurities. Impurity A (Homocoupling) is the most common interference in this synthesis.

References

  • Separation of Nitro-Biphenyls: SIELC Technologies. "Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • Biphenyl Stationary Phase Selectivity: Sigma-Aldrich.[1] "Ascentis® Express Biphenyl UHPLC and HPLC Columns." Technical Guide. Link

  • Suzuki Coupling Impurity Profiling: Iranpoor, N., et al. "In situ generated Pd nanoparticles... for Suzuki-Miyaura reaction." ResearchGate. Link

  • Standard Qualification Guidelines: NIST. "Certificate of Analysis for Organic Reference Materials (General Principles)." NIST SRM Program. Link

  • General HPLC Method for Nitro-Aromatics: Benchchem. "HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol." Benchchem Protocols. Link

Sources

Safety Operating Guide

4-(4-Bromophenyl)-1-methyl-2-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Compromise" Safety Directive

Immediate Action Required: Treat 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene as a Halogenated Nitroaromatic . It poses a dual threat: the nitro group presents a risk of energetic decomposition under thermal stress, and the bromine atom mandates specific incineration protocols to prevent the release of corrosive hydrogen bromide (HBr) and potential dioxin formation.

Critical Prohibition:

  • NEVER mix this waste with strong oxidizers (e.g., nitric acid, peroxides) or strong reducing agents.

  • NEVER dispose of this in "General Organic" or "Non-Halogenated" waste streams. Doing so contaminates the entire stream, forcing the disposal facility to reclassify thousands of liters of waste, incurring massive costs and safety violations.

Chemical Profile & Hazard Characterization

Before disposal, you must understand the "Enemy." This compound is likely a Suzuki coupling intermediate. Its stability is deceptive; while it appears as a stable solid, the nitro-aryl bond is energetically potent.

PropertyData / CharacteristicOperational Implication
Chemical Structure Bi-aryl core, Nitro (-NO₂), Bromo (-Br), Methyl (-CH₃)Lipophilic & Toxic. Readily absorbs through skin; persistent in aquatic environments.[1]
Reactivity Class Nitroaromatic Thermal Sensitivity. Avoid friction/impact. Do not heat dry solids in closed systems.
Waste Stream Halogenated Organic Requires high-temp incineration (>1000°C) with flue gas scrubbing.[1]
RCRA Status Characteristic Waste (Likely D001/D003 if reactive)Must be characterized. If not listed (U/P code), treat as Toxic (T) .
Physical State Yellow/Orange Solid (typically)Dust hazard.[2] Use wet-wiping for cleanup to prevent aerosolization.

Pre-Disposal Stabilization (The "Kill" Step)

If the compound is part of a reaction mixture (e.g., unreacted starting material), you must "quench" the reactivity before binning.

A. For Reaction Mixtures (Liquid Waste):

  • Quench: Ensure no active reagents (like Boronic acids or Palladium catalysts) are reactive. Quench with water or mild acid/base as per your specific synthesis protocol.

  • pH Check: The waste stream MUST be neutral (pH 6–8).

    • Why? Acidic nitro compounds can destabilize. Basic solutions can induce polymerization or exothermic decomposition in the waste drum.

  • Phase Separation: If an aqueous extraction was performed, the organic layer containing the 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene goes to Halogenated Solvents . The aqueous layer (if free of organics) goes to Aqueous Waste.

B. For Pure Solids (Obsolete/Degraded Stock):

  • Do not dissolve in solvent just to dispose of it. Solid disposal is safer and cheaper.

  • Keep in the original container if possible.[3] If the container is compromised, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar.

Segregation & Containerization Protocol

This is where most laboratory violations occur. Follow this logic gate:

Step 1: The Container
  • Solids: Use a wide-mouth HDPE jar or a double-lined heavy-duty polyethylene bag. Label as "Solid Hazardous Waste."

  • Liquids (Mother Liquors): Use a dedicated carboy compatible with halogenated solvents (HDPE or Fluorinated HDPE).

    • Warning: Do not use metal cans (corrosion risk from potential HBr evolution).

Step 2: The Labeling (Chain of Custody)

Your label is a legal document. It must explicitly state:

  • Full Chemical Name: "4-(4-Bromophenyl)-1-methyl-2-nitrobenzene" (No abbreviations/structures).

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.

  • Constituents: If in solution, list the solvent % (e.g., "Dichloromethane 90%, Nitro-compound 10%").

Step 3: The Stream
  • Correct Stream: Halogenated Organic Waste. [1]

  • Why? Incinerators for non-halogenated waste (fuel blending) cannot handle the bromine. Burning this in a standard kiln releases corrosive HBr gas, destroying the facility's heat exchangers and violating emission permits [1].

Disposal Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific nitroaromatic.

DisposalWorkflow Start Waste Generation: 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution (Mother Liquor) StateCheck->Liquid Solid Pure Solid / Silica Gel StateCheck->Solid pHCheck Check pH (Must be 6-8) Liquid->pHCheck Neutralize Neutralize pHCheck->Neutralize Acid/Base SolventBin Container: Halogenated Solvent Carboy (HDPE) pHCheck->SolventBin Neutral Neutralize->pHCheck Labeling LABELING: Full Name + 'Halogenated' + 'Toxic' SolventBin->Labeling Bagging Double Bag (Poly) or Wide-Mouth Jar Solid->Bagging SolidBin Container: Solid Hazardous Waste (Label: Halogenated) Bagging->SolidBin SolidBin->Labeling Pickup EHS Pickup -> High-Temp Incineration Labeling->Pickup

Caption: Decision tree for segregating and packaging halogenated nitroaromatic waste to ensure regulatory compliance and safety.

Regulatory & Compliance Context (RCRA)

While this specific intermediate may not have a unique "P" or "U" list code under the EPA's Resource Conservation and Recovery Act (RCRA), it is regulated by characteristic :

  • Toxicity (TC): Due to the nitrobenzene core, it is prudent to assume toxicity characteristics similar to Nitrobenzene (Waste Code D036 ) if leachable, though "Listed" codes are specific.

  • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or chloroform, the entire mixture adopts the F001/F002 code [2].

  • Ignitability (D001): If the flash point of the solution is <60°C.[4]

Scientist-to-Scientist Note: Always characterize this as "Halogenated" on your waste profile. This triggers the requirement for the disposal facility to use an incinerator equipped with an acid gas scrubber (to capture HBr), preventing environmental release of acid rain precursors.

Emergency Spill Response

If you spill this solid:

  • Evacuate & Ventilate: Dust from nitroaromatics can cause methemoglobinemia (interference with blood oxygen transport) if inhaled.

  • PPE: Wear Nitrile gloves (double gloved), Tyvek sleeves, and a P100 respirator.

  • Cleanup:

    • Do not dry sweep. This generates static and dust.

    • Cover with wet paper towels (water or inert oil) to dampen.

    • Scoop into a plastic container.

    • Wash the area with a soap/water solution.[5][6][7] Do not use bleach (hypochlorite can react violently with some nitrogenous organics).

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: Incinerators and Kilns. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Nitrobenzene). 29 CFR 1910.1000. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Laboratory Chemical Safety Summary (LCSS): Nitrobenzene Derivatives. Available at: [Link]

Sources

Personal protective equipment for handling 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene

This document provides comprehensive safety protocols and operational guidance for the handling of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene (also known as 4-bromo-2-nitrotoluene). As a substituted nitroaromatic compound, this chemical warrants rigorous safety measures due to the potential hazards associated with this chemical class. This guide is intended for drug development professionals, researchers, and scientists to establish a self-validating system of safety that protects personnel and the environment.

Understanding the Hazard: A Proactive Approach to Safety

While a comprehensive toxicological profile for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene is not extensively documented, its chemical structure allows us to infer significant potential hazards based on its functional groups: a nitroaromatic system and a brominated phenyl ring.

The Safety Data Sheet (SDS) for the closely related compound, 4-bromo-1-methyl-2-nitrobenzene, identifies it as a source of skin, eye, and respiratory irritation[1]. However, the nitrobenzene moiety is the primary driver of systemic toxicity concerns. Nitrobenzene itself is classified as toxic if swallowed, inhaled, or in contact with skin, is a suspected carcinogen, may damage fertility, and causes damage to organs (specifically the blood) through prolonged or repeated exposure[2][3][4]. The primary mechanism of nitroaromatic toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis, headaches, and at high concentrations, can be fatal.

Therefore, all handling procedures must be predicated on the assumption that 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene poses similar, significant health risks.

Table 1: GHS Hazard Profile
Hazard ClassHazard StatementGHS PictogramPrecautionary Statements (Selected)
Acute Toxicity (Inferred) [2][3]H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.Skull and CrossbonesP260: Do not breathe dust/fume. P280: Wear protective gloves/protective clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin Irritation [1]H315: Causes skin irritation.Exclamation MarkP302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation [1]H319: Causes serious eye irritation.Exclamation MarkP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation [1]H335: May cause respiratory irritation.Exclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5]
Specific Target Organ Toxicity (Inferred) [2][3]H372: Causes damage to organs (blood) through prolonged or repeated exposure.Health HazardP260: Do not breathe dust/fume/gas/mist/vapours/spray.
Carcinogenicity (Inferred) [2][3][5]H351: Suspected of causing cancer.Health HazardP201: Obtain special instructions before use.[2][4]
Reproductive Toxicity (Inferred) [2][3]H360F: May damage fertility.Health HazardP201: Obtain special instructions before use.[2][4]

The First Line of Defense: Engineering Controls

Personal protective equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering solutions.

  • Chemical Fume Hood: All weighing, transferring, and handling of 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene must be conducted inside a certified chemical fume hood to minimize inhalation exposure[6]. The system should be verified to have adequate airflow before commencing work.

  • Ventilation: General laboratory ventilation should be maintained to ensure any fugitive emissions are diluted and exhausted. Storage areas should also be well-ventilated[7].

  • Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the handling area[6][8].

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE approach is mandatory. Each component is chosen to counter the specific hazards posed by a brominated nitroaromatic compound.

Hand Protection

The choice of glove material is critical due to the aromatic nature of the compound, which can facilitate permeation through standard materials.

  • Primary Layer (Incidental Contact): High-quality nitrile rubber gloves are the minimum requirement for handling this compound. Always inspect gloves for tears or pinholes before use[6][9].

  • Secondary Layer (Extended Use or Splash Risk): For prolonged handling, larger-scale operations, or situations with a high risk of splashing, double-gloving is strongly recommended[10]. The outer glove should be removed and disposed of immediately upon known or suspected contact.

  • Superior Resistance: For maximum protection, especially during purification or spill cleanup, Butyl rubber or Viton® gloves should be used. Butyl rubber offers excellent protection against nitro-compounds, while Viton® is highly resistant to aromatic hydrocarbons[11][12][13]. Nitrile gloves, by contrast, have poor resistance to aromatic and halogenated hydrocarbons[14][15].

Table 2: Glove Material Chemical Resistance
Glove MaterialResistance to Nitro CompoundsResistance to Aromatic HydrocarbonsRecommended Use Case
Nitrile Rubber Good (for short-term)Poor to Fair[14][15]Minimum requirement, incidental contact only.
Butyl Rubber Excellent[11][12]PoorGood choice for primary handling.
Viton® GoodExcellent[13]Best choice for high-risk tasks, spill cleanup.
Eye and Face Protection
  • Primary Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory at all times[1][6].

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a full-face shield must be worn in addition to safety goggles[6].

Body Protection
  • A flame-resistant laboratory coat must be worn and kept fully fastened[6].

  • For large-scale work, chemical-resistant aprons or impervious coveralls should be considered.

  • Ensure clothing fully covers the arms and legs. Closed-toe shoes are mandatory.

Respiratory Protection

Work must be conducted in a chemical fume hood to avoid the need for respiratory protection. However, in the event of a significant spill or failure of engineering controls, respiratory protection is essential.

  • For nuisance exposures or dust: A P95 (US) or P1 (EU EN 143) particle respirator is advised[6].

  • For higher-level protection or vapor exposure: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary[6]. Ensure proper fit testing and training before use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Caption: Safe Handling Workflow for 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene.

Protocol Steps:
  • Preparation:

    • Confirm the fume hood is operational and that safety showers/eyewash stations are accessible[6].

    • Assemble all necessary equipment, including designated waste containers.

    • Don all required PPE, ensuring gloves are inspected for integrity[6].

  • Handling (inside fume hood):

    • Handle the solid compound carefully to avoid the formation of dust and aerosols[6][16].

    • Keep the container tightly closed when not in use[2].

    • Do not eat, drink, or smoke in the work area[5].

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

    • Securely close and label all waste containers.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., outer gloves, then face shield, then lab coat, then inner gloves).

    • Wash hands thoroughly with soap and water after removing gloves[3].

Emergency and Disposal Plans

Spill Response
  • Evacuate: Immediately evacuate personnel from the affected area[6].

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Control Ignition: Remove all sources of ignition[6].

  • Contain: Wearing appropriate PPE (including Butyl/Viton gloves and respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep the absorbed material into a suitable, sealable container for hazardous waste disposal[6]. Use non-sparking tools if applicable[5].

Waste Disposal

As a halogenated and nitrated aromatic compound, 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene must be disposed of as hazardous waste.

  • Segregation: Do not mix this waste with other solvent streams. Keep it in a dedicated, clearly labeled, and sealed container.

  • Disposal Route: The waste must be handled by a licensed professional waste disposal service[17]. The preferred method of destruction is high-temperature incineration at a licensed facility equipped with scrubbers and emission control systems to manage the acidic gases (HBr, NOx) produced during combustion[18].

  • Neutralization: In some cases, brominated waste can be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate, but this should only be performed by trained personnel following a validated protocol[18].

By integrating these multi-layered safety protocols into all laboratory operations involving 4-(4-Bromophenyl)-1-methyl-2-nitrobenzene, researchers can effectively mitigate the risks, ensuring personal safety and environmental stewardship.

References

  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • Safety Data Sheet: Nitrobenzene. Carl ROTH.
  • 2 - Safety data sheet. (2023, October 31).
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Nitrobenzene SDS, 98-95-3 Safety Data Sheets. ECHEMI.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. (2025, March 18).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
  • Safety Data Sheet: Nitrobenzene. Carl ROTH.
  • Personal protective equipment for handling 3-Nitrobenzaldoxime. Benchchem.
  • 4-Bromo-1-methyl-2-nitrobenzene SDS, 60956-26-5 Safety Data Sheets. ECHEMI.
  • Personal Protective Equipment for Chemical Exposures (7/24). Safe Operating Procedure.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
  • 2 - Safety Data Sheet.
  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • CHEMICAL- RESISTANT GLOVES. Guide Gloves.
  • Personal protective equipment for handling 3-Nitro-4-phenylmethoxybenzamide. Benchchem.
  • Safety Data Sheet. CDN Isotopes.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.